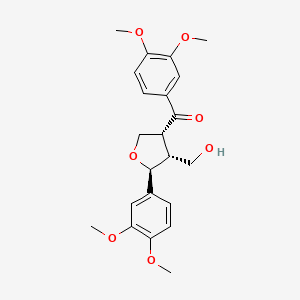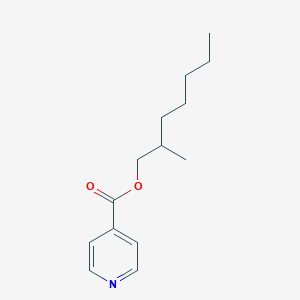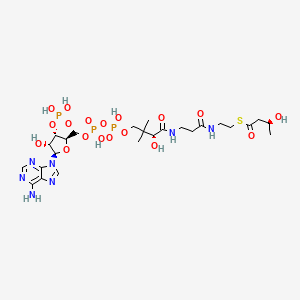
(S)-3-hydroxybutanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-hydroxybutanoyl-CoA is a 3-hydroxybutanoyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a (S)-3-hydroxybutyric acid. It is a conjugate acid of a (S)-3-hydroxybutanoyl-CoA(4-).
Scientific Research Applications
Enzyme Function and Metabolic Pathways
(S)-3-hydroxybutanoyl-CoA is a key intermediate in the metabolic pathways of fatty acid degradation and synthesis. The enzyme (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from Ralstonia eutropha H16 has been characterized for its ability to convert trans-crotonyl-CoA to 3-hydroxybutyryl-CoA and then to acetoacetyl-CoA, showcasing the enzyme's pivotal role in fatty acid metabolism and potential biotechnological applications (Volodina & Steinbüchel, 2014).
Biotechnological Applications
Metabolic engineering strategies have utilized (S)-3-hydroxybutanoyl-CoA for the production of valuable biochemicals. For instance, an engineered Saccharomyces cerevisiae strain has been developed to produce (S)-3-hydroxybutyrate (S-3HB), a precursor for biodegradable polymers and fine chemicals, by introducing a biosynthetic pathway that includes (S)-3-hydroxybutanoyl-CoA as an intermediate (Yun et al., 2015).
Metabolic Pathway Engineering
Efforts to optimize the metabolic pathways involving (S)-3-hydroxybutanoyl-CoA have led to significant improvements in the production of related compounds. For example, the functional balance between enzymes in the malonyl-CoA pathway for 3-hydroxypropionate biosynthesis was optimized, resulting in a substantial increase in 3-hydroxypropionate production, highlighting the importance of metabolic balance in biosynthetic pathways (Liu et al., 2016).
Implications for Screening and Therapeutic Applications
The understanding of (S)-3-hydroxybutanoyl-CoA and its associated enzymes has also facilitated the development of screening techniques and potential therapeutic applications. For instance, a P(3HB)-concentration-dependent fluorescent staining screening technique was developed to identify cells possessing active R-hydratase, an enzyme involved in the synthesis of poly[(R)-3-hydroxybutyrate] from (S)-3-hydroxybutanoyl-CoA (Sato et al., 2007).
properties
Product Name |
(S)-3-hydroxybutanoyl-CoA |
|---|---|
Molecular Formula |
C25H42N7O18P3S |
Molecular Weight |
853.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |
InChI Key |
QHHKKMYHDBRONY-VKBDFPRVSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




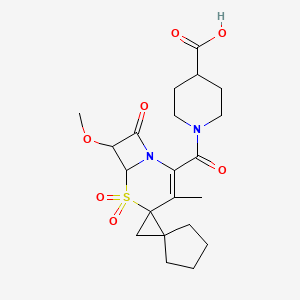
![(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide](/img/structure/B1242544.png)
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
![Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1242546.png)
![(4S,7S,13S)-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1242547.png)
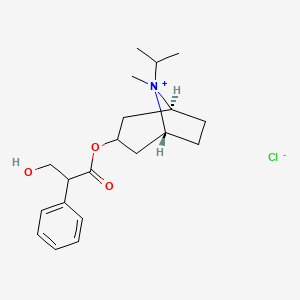
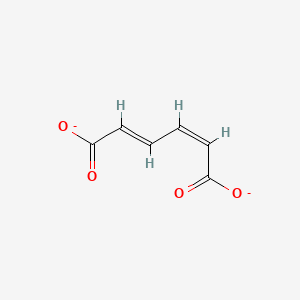
![(8R,9S,13S,14S,16E)-16-Hydroxyimino-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1242552.png)

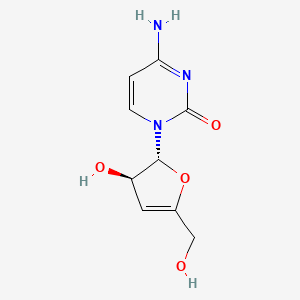
![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
